1-(2-Fluorophenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(2-Fluorophenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiadiazole ring, and a urea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the ring formation.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring. This step may involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Urea Moiety: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine. This reaction is typically carried out under mild conditions to ensure high yield and purity of the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and phenyl groups. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the urea moiety and the thiadiazole ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Fluorophenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds to highlight its uniqueness:
2-Fluorophenyl Compounds: Compounds such as 2-fluorophenylpiperazine and 2-fluorophenylacetamide share the fluorophenyl group but differ in their overall structure and reactivity.
Thiadiazole Derivatives: Other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole, exhibit different chemical properties and biological activities due to variations in their substituents.
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-16-10-12-17(13-11-16)31-14-15-32-21-9-5-2-6-18(21)22-28-29-24(33-22)27-23(30)26-20-8-4-3-7-19(20)25/h2-13H,14-15H2,1H3,(H2,26,27,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIHLKIPQDEIQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=CC=CC=C2C3=NN=C(S3)NC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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